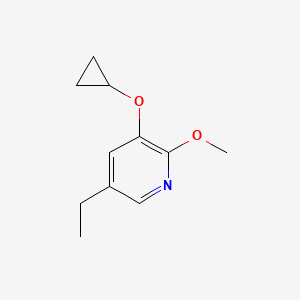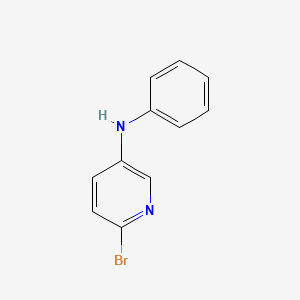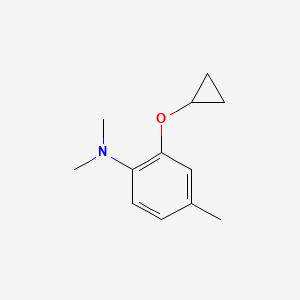
3-Cyclopropoxyisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxyisonicotinic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of isonicotinic acid, where a cyclopropoxy group is attached to the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxyisonicotinic acid typically involves the cyclopropanation of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Cyclopropoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-Cyclopropoxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Cyclopropoxyisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
Isonicotinic acid: A precursor to 3-Cyclopropoxyisonicotinic acid, with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic acid: Similar structure but with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
3-cyclopropyloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)7-3-4-10-5-8(7)13-6-1-2-6/h3-6H,1-2H2,(H,11,12) |
InChIキー |
GPEXMEAQCVLPLG-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















